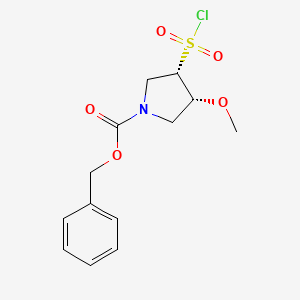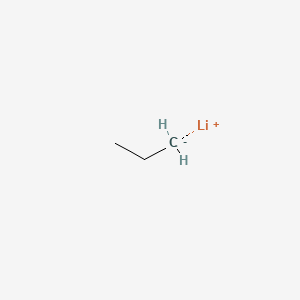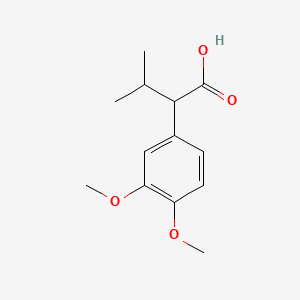![molecular formula C19H20N4O4 B2647407 1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1060281-24-4](/img/structure/B2647407.png)
1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dimerization and Supramolecular Assembly
- Strong Dimerization : Ureidopyrimidones, including compounds similar to the queried chemical, demonstrate strong dimerization through quadruple hydrogen bonding. This characteristic is significant in the solid state and in certain solutions, like chloroform. This property makes these compounds valuable for supramolecular chemistry applications (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).
Coordination Chemistry and Complex Formation
- Anion Coordination : Protonated urea-based ligands, which are structurally related to the queried compound, are capable of coordinating with inorganic oxo-acids, leading to the formation of anion complexes. This interaction results in a variety of hydrogen bond motifs, which are of interest in the study of coordination chemistry (Wu, Huang, Xia, Yang, & Janiak, 2007).
Electron Transfer Studies
- Electron Transfer Across Hydrogen Bonds : Research on ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes shows that these compounds, related to the queried chemical, can form dimeric structures with quadruply hydrogen-bonding motifs. However, these structures do not support electron transfer despite maintaining dimeric formations in various conditions. This finding is crucial for understanding electron transfer mechanisms in similar molecular systems (Pichlmaier, Winter, Zabel, & Záliš, 2009).
Synthesis and Reactivity
- Synthesis of Heterocyclic Compounds : The compound belongs to a class of heterocyclic compounds that can be synthesized through various reactions, including cyclizations and substitutions. These synthesis processes are fundamental in creating diverse heterocyclic structures for pharmaceutical and material science applications (Matsuda, Yamamoto, & Ishii, 1976).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-11-7-8-23-16(9-11)20-12(2)17(18(23)24)22-19(25)21-13-5-6-14(26-3)15(10-13)27-4/h5-10H,1-4H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNVWGQUKHVHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)NC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2647338.png)


![Methyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2647343.png)


